

# Technical Support Center: CAS Assay for Siderophore Detection

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## Compound of Interest

Compound Name: *Ferrichrome Iron-free*

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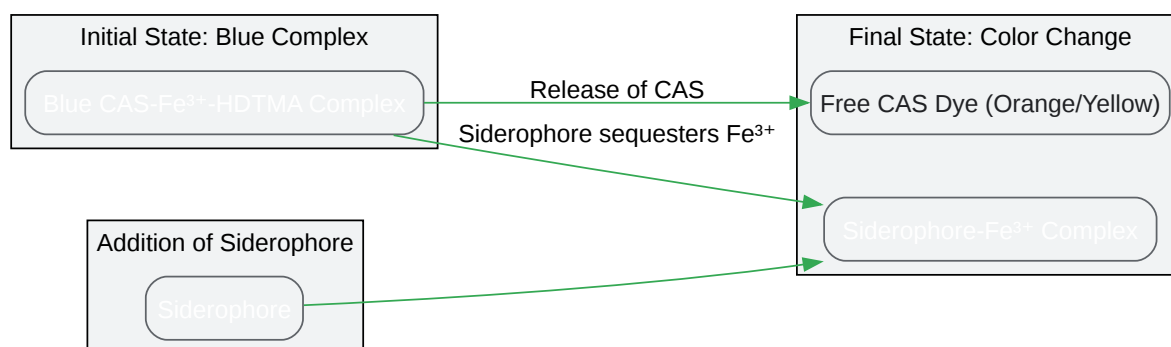
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Chrome Azurol S (CAS) assay for the detection and quantification of siderophores.

## Frequently Asked Questions (FAQs)

Q1: What is the principle behind the CAS assay?

The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating molecules produced by microorganisms. The assay is based on the competition for iron between the siderophore and the indicator dye, Chrome Azurol S.

In the assay reagent, CAS is in a ternary complex with ferric iron ( $\text{Fe}^{3+}$ ) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This complex has a distinct blue color. When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the  $\text{Fe}^{3+}$  from the CAS-Fe-HDTMA complex. This causes the dye to be released, resulting in a color change from blue to orange or yellow, indicating a positive result.<sup>[1][2][3][4]</sup>



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Caption: Principle of the CAS Assay.

Q2: My CAS agar plates are green or yellow instead of blue. What could be the cause?

A greenish or yellowish color in the final CAS agar plates instead of the expected blue is a common issue and can be attributed to several factors, primarily related to pH and iron contamination.

- **Incorrect pH:** The CAS-Fe complex is sensitive to pH. The optimal pH for the blue color is around 6.8.[5][6] If the pH of the final medium is too high (alkaline), it can cause the formation of ferric hydroxide, leading to a yellow color.[7] Conversely, a pH that is too low can also affect the complex, resulting in a color change.
- **Iron Contamination:** The assay is highly sensitive to trace amounts of iron. Contamination from glassware or water can alter the color of the dye.[8] It is crucial to use iron-free water and to acid-wash all glassware (e.g., with 6M HCl) to remove any residual iron.[5][9]
- **High Temperature During Mixing:** Adding the CAS solution to the agar medium when the temperature is too high (above 50-60°C) can degrade the dye and affect the final color.[9][10]

Troubleshooting Steps:

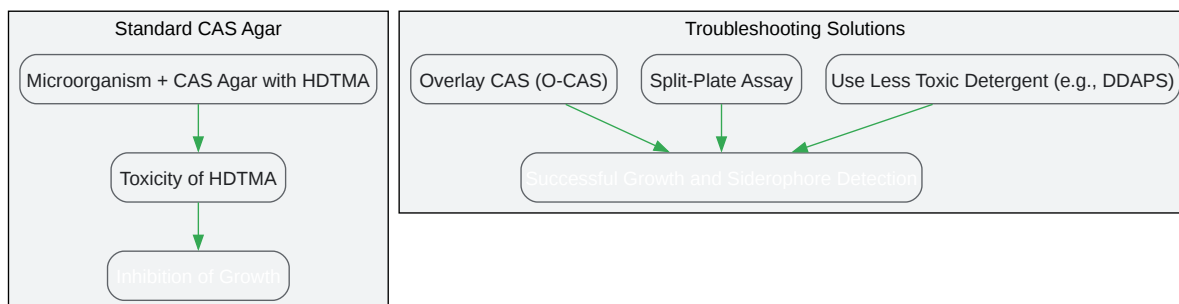
- Ensure all glassware is thoroughly acid-washed and rinsed with deionized water.
- Prepare all solutions with high-purity, iron-free water.
- Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding it to the agar.[\[5\]](#)
- Allow the autoclaved agar medium to cool to approximately 50°C before adding the sterile CAS solution.[\[9\]](#)

Q3: Why are my microorganisms (especially fungi and Gram-positive bacteria) not growing on the CAS agar plates?

The lack of growth, particularly for fungi and Gram-positive bacteria, is a well-documented issue with the standard CAS agar assay. The primary culprit is the toxicity of the detergent hexadecyltrimethylammonium bromide (HDTMA).[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[11\]](#)

Solutions:

- **Overlay CAS (O-CAS) Assay:** In this modified method, the microorganisms are first grown on their optimal culture medium without the CAS reagent. Subsequently, a layer of soft agar containing the CAS reagent is overlaid onto the culture plate. This allows for microbial growth before exposure to the potentially toxic components of the CAS medium.[\[5\]](#)[\[12\]](#)[\[13\]](#)
- **Split-Plate Assay:** This technique involves pouring the growth medium and the CAS agar in two separate halves of a petri dish. This prevents direct contact between the microorganism and the CAS agar while still allowing for the diffusion of siderophores.[\[11\]](#)
- **Use of a Less Toxic Detergent:** Replacing HDTMA with other surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) has been shown to be less toxic to fungi and can be an effective alternative.[\[13\]](#)[\[14\]](#)



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Caption: Troubleshooting Growth Inhibition in CAS Assay.

Q4: I am observing a positive color change, but I am not sure if it is due to siderophores. How can I rule out false positives?

The CAS assay is a universal test for iron chelation and is not strictly specific to siderophores. Other molecules with iron-chelating properties, which are not true siderophores, can also produce a positive result.<sup>[1][2]</sup>

Strategies to Address False Positives:

- Biochemical Assays for Siderophore Types: Perform specific chemical tests to detect the common types of siderophores, such as catecholates and hydroxamates.
  - Arnow's Assay: Detects catecholate-type siderophores.<sup>[2]</sup>
  - Csaky's Test: Can be used for the detection of hydroxamate-type siderophores.
- High-Performance Liquid Chromatography (HPLC): Analyze the culture supernatant to separate and identify the compounds responsible for iron chelation.

- Mass Spectrometry (MS): Provides detailed structural information about the isolated compounds, confirming their identity as siderophores.
- Growth Promotion Bioassays: Test if the culture supernatant can promote the growth of an iron-auxotrophic indicator strain under iron-limiting conditions.

## Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
No halo formation around colonies	1. Microorganism does not produce siderophores. 2. Growth medium contains sufficient iron, repressing siderophore production. 3. Incubation time is too short.	1. Use a known siderophore-producing strain as a positive control. 2. Ensure the growth medium is iron-limited. Use acid-washed glassware and high-purity reagents. 3. Increase the incubation period.
Precipitation in the CAS solution	1. Incorrect concentration of HDTMA or CAS.[13] 2. Improper mixing of solutions.	1. Double-check the concentrations of all stock solutions. 2. Add the Fe-CAS mixture to the HDTMA solution slowly while stirring.
Inconsistent results in liquid CAS assay	1. Interference from components in the culture medium. 2. pH of the sample is affecting the assay. 3. Instability of the CAS-Fe complex in the presence of the sample matrix.	1. Use a shuttle solution (e.g., 5-sulfosalicylic acid) to facilitate the iron exchange.[7] 2. Buffer the samples to the optimal pH of the assay. 3. Include appropriate controls with uninoculated medium.
Difficulty in quantifying siderophores	1. Non-linear relationship between absorbance and siderophore concentration. 2. The standard curve is not prepared correctly.	1. Use a CAS agar diffusion assay (CASAD) and measure the halo diameter, which often has a better correlation with concentration.[15] 2. Prepare a standard curve using a known siderophore (e.g., deferoxamine mesylate) in the same medium as the samples.

## Experimental Protocols

### Standard CAS Agar Plate Assay

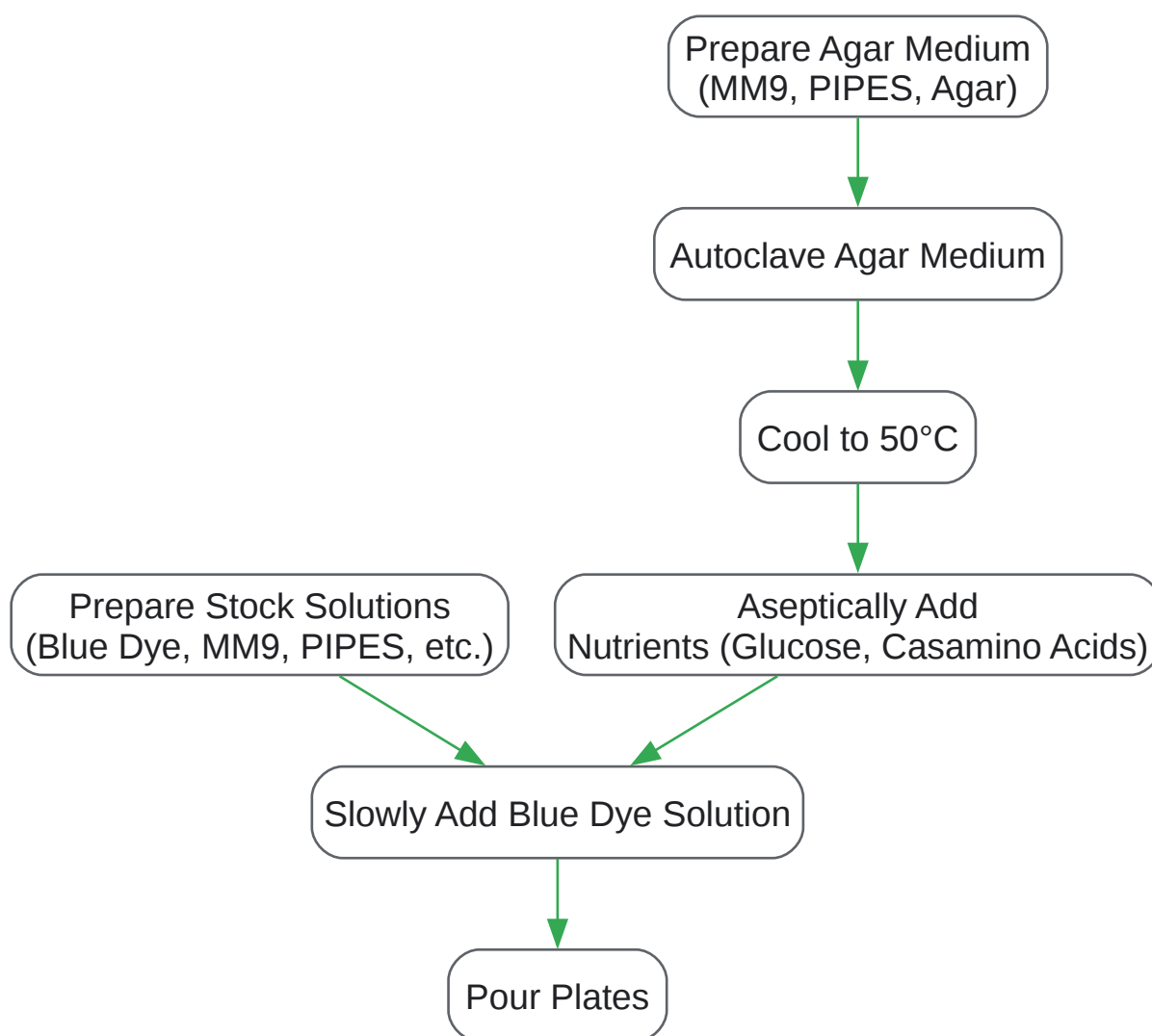
This protocol is adapted from Schwyn and Neilands (1987).

## 1. Preparation of Solutions:

- Blue Dye Solution:
  - Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.
  - Solution 2: Dissolve 2.7 mg of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 10 mL of 10 mM HCl.
  - Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.
  - Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The final solution should be dark blue. Autoclave and store in a plastic container.  
[\[5\]](#)
- MM9 Salt Solution: Dissolve 15 g  $\text{KH}_2\text{PO}_4$ , 25 g NaCl, and 50 g  $\text{NH}_4\text{Cl}$  in 500 mL of deionized water.
- PIPES Buffer: Dissolve 30.24 g of PIPES in 800 mL of deionized water, adjust the pH to 6.8 with 5M NaOH, and bring the final volume to 1 L.
- Other Solutions: 20% (w/v) glucose solution, 10% (w/v) casamino acids solution.

## 2. Preparation of CAS Agar:

- To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES powder. Adjust the pH to 6.8.[\[5\]](#)
- Add 15 g of agar, and autoclave the mixture.
- Cool the autoclaved medium to 50°C.
- Aseptically add 30 mL of sterile casamino acids solution and 10 mL of sterile glucose solution.
- Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix thoroughly.
- Pour the plates and allow them to solidify.



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Caption: Workflow for Standard CAS Agar Preparation.

## Overlay CAS (O-CAS) Assay

- Prepare the desired growth medium for your microorganism and pour the plates.
- Inoculate the microorganisms onto the surface of the agar and incubate under optimal conditions to allow for growth.
- Prepare the CAS overlay agar. This is typically a soft agar (e.g., 0.7% agar) containing the CAS Blue Dye solution and a buffer (like PIPES), but without the growth nutrients.



- Autoclave the CAS overlay agar, cool it to 45-50°C, and then pour a thin layer over the surface of the pre-grown culture plates.
- Incubate the plates for a few hours to overnight and observe for the formation of orange/yellow halos around the colonies.

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